molecular formula C6H14ClNO B2447036 [(1S,2R)-2-Methoxycyclobutyl]methanamine;hydrochloride CAS No. 2503156-01-0

[(1S,2R)-2-Methoxycyclobutyl]methanamine;hydrochloride

Cat. No.: B2447036
CAS No.: 2503156-01-0
M. Wt: 151.63
InChI Key: DGWHVPXAKBVACS-RIHPBJNCSA-N
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Description

[(1S,2R)-2-Methoxycyclobutyl]methanamine;hydrochloride is a chemical compound that belongs to the class of cyclobutylamines. It is characterized by a cyclobutane ring substituted with a methoxy group and a methanamine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2R)-2-Methoxycyclobutyl]methanamine;hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a pinacol-type reductive coupling using a vanadium (II)/zinc (II) bimetallic complex.

    Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the cyclobutane intermediate.

    Attachment of the Methanamine Group: The methanamine group is attached through an amination reaction, often using ammonia or an amine donor under basic conditions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the cyclobutane ring or the methanamine group, resulting in the formation of cyclobutyl alcohols or primary amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, replacing it with other functional groups such as halides or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or thiolates are employed under basic conditions.

Major Products

    Oxidation: Formation of cyclobutanecarboxylic acid or cyclobutanone.

    Reduction: Formation of cyclobutylmethanol or cyclobutylamine.

    Substitution: Formation of cyclobutyl halides or cyclobutyl thiols.

Scientific Research Applications

[(1S,2R)-2-Methoxycyclobutyl]methanamine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, such as its role in modulating neurotransmitter activity.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of [(1S,2R)-2-Methoxycyclobutyl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can act as a ligand, binding to active sites and modulating the activity of the target. The cyclobutane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • [(1S,2R)-2-Methoxycyclobutyl]methanamine
  • [(1S,2R)-2-Methoxycyclobutyl]methanol
  • [(1S,2R)-2-Methoxycyclobutyl]amine

Uniqueness

[(1S,2R)-2-Methoxycyclobutyl]methanamine;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. Compared to similar compounds, it offers distinct reactivity and biological activity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

[(1S,2R)-2-methoxycyclobutyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-8-6-3-2-5(6)4-7;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWHVPXAKBVACS-RIHPBJNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC1CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CC[C@H]1CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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